molecular formula C16H19NO B13473651 1-(Quinolin-3-yl)heptan-1-one

1-(Quinolin-3-yl)heptan-1-one

Cat. No.: B13473651
M. Wt: 241.33 g/mol
InChI Key: UMXBWLKNUHMYMJ-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)heptan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 1-(Quinolin-3-yl)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the reaction would involve the condensation of 3-aminobenzaldehyde with heptanone under suitable reaction conditions .

Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

1-(Quinolin-3-yl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptanone chain, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Quinolin-3-yl)heptan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex quinoline derivatives. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents.

    Medicine: The compound’s pharmacological properties are being investigated for potential use in drug development.

    Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-3-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, some quinoline compounds inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them effective antibacterial agents . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.

Comparison with Similar Compounds

1-(Quinolin-3-yl)heptan-1-one can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-quinolin-3-ylheptan-1-one

InChI

InChI=1S/C16H19NO/c1-2-3-4-5-10-16(18)14-11-13-8-6-7-9-15(13)17-12-14/h6-9,11-12H,2-5,10H2,1H3

InChI Key

UMXBWLKNUHMYMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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